Methyl-(6-methylpyridazin-3-yl)cyanamide

Description

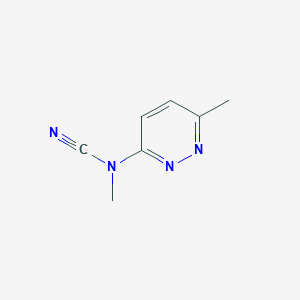

Methyl-(6-methylpyridazin-3-yl)cyanamide is a synthetic cyanamide derivative featuring a pyridazine ring substituted with a methyl group at position 6 and a methyl cyanamide group at position 2.

Properties

CAS No. |

219930-68-4 |

|---|---|

Molecular Formula |

C7H8N4 |

Molecular Weight |

148.17 g/mol |

IUPAC Name |

methyl-(6-methylpyridazin-3-yl)cyanamide |

InChI |

InChI=1S/C7H8N4/c1-6-3-4-7(10-9-6)11(2)5-8/h3-4H,1-2H3 |

InChI Key |

AHEXPMFTMZVENX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(C=C1)N(C)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-(6-methylpyridazin-3-yl)cyanamide can be achieved through various synthetic routes. One common method involves the reaction of 6-methylpyridazin-3-amine with cyanogen bromide under controlled conditions . The reaction typically requires a solvent such as acetonitrile and a base like triethylamine to facilitate the formation of the cyanamide group.

Another approach involves the use of alkyl cyanoacetates in the presence of a suitable catalyst. This method offers good yields and functional group compatibility, making it a preferred choice for industrial production .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, reducing the overall cost and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl-(6-methylpyridazin-3-yl)cyanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols; reactions often require a base and a suitable solvent.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl-(6-methylpyridazin-3-yl)cyanamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as phosphodiesterase, leading to various physiological effects . Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic potential .

Comparison with Similar Compounds

[3-[(6-Chloro-3-pyridyl)methyl]-2-thiazolidinylidene]cyanamide

Structural Differences :

- Core Heterocycle: The compound features a thiazolidinone ring fused with a chloropyridyl group, contrasting with the pyridazine ring in Methyl-(6-methylpyridazin-3-yl)cyanamide .

- Substituents : A chlorine atom at position 6 of the pyridyl group vs. a methyl group in the pyridazine derivative.

(6-Methyl-1,3-benzothiazol-2-yl)cyanamide

Structural Differences :

Physicochemical Properties :

- The benzothiazole ring likely enhances lipophilicity, improving membrane permeability in biological systems. In contrast, the pyridazine ring’s electron-deficient nature may reduce solubility in non-polar solvents .

Methyl-N-cyanoacetoimidates

Structural Differences :

- These compounds lack a heterocyclic core, instead featuring an imidate group (N-cyanoacetoimidate) attached to a methyl group.

Reactivity :

General Cyanamide Derivatives in Agrochemical Contexts

Phytotoxicity and Plant Responses :

- Cyanamide derivatives like this compound may share phytotoxic effects observed in general cyanamide fertilizers, such as oxidative stress induction and growth inhibition in young plants.

Defense Response Activation :

- Cyanamide applications in agriculture trigger systemic acquired resistance (SAR) via salicylic acid (SA) pathways. Structural modifications in pyridazine derivatives might enhance or prolong this defense response compared to non-heterocyclic cyanamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.